molecular formula C14H8BrN3O3 B6034784 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 838905-57-0

3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B6034784
CAS No.: 838905-57-0
M. Wt: 346.13 g/mol
InChI Key: HRYNNRLJSGQCOK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with bromine and nitro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.

    Reduction: The bromine substituent can be replaced by other groups through nucleophilic substitution reactions.

    Substitution: The oxadiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(3-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
  • 3-(3-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness: 3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and nitro groups on the phenyl rings. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-11-5-1-3-9(7-11)13-16-14(21-17-13)10-4-2-6-12(8-10)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYNNRLJSGQCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388142
Record name 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838905-57-0
Record name 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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